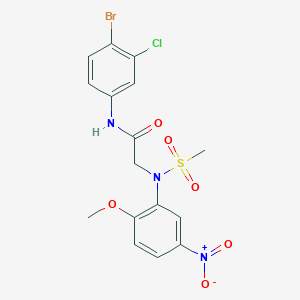![molecular formula C15H22ClNO2 B4884104 1-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4884104.png)
1-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}pyrrolidine
Overview
Description
1-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}pyrrolidine, commonly known as Cmpd 101, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Cmpd 101 is not fully understood, but it is believed to act through multiple pathways. In neuroscience, Cmpd 101 has been shown to increase the levels of acetylcholine in the brain, which is associated with improved cognitive function. In cancer research, Cmpd 101 has been shown to inhibit the activity of several enzymes involved in cancer cell growth and induce apoptosis. Inflammation research has shown that Cmpd 101 can inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Cmpd 101 has been shown to have several biochemical and physiological effects in animal models. In neuroscience, Cmpd 101 has been shown to improve cognitive function, reduce oxidative stress, and increase brain-derived neurotrophic factor (BDNF) levels. In cancer research, Cmpd 101 has been shown to inhibit cancer cell growth and induce apoptosis. Inflammation research has shown that Cmpd 101 can reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB.
Advantages and Limitations for Lab Experiments
Cmpd 101 has several advantages for lab experiments, including its high purity and yield, its potential therapeutic applications in various fields of research, and its ability to act through multiple pathways. However, there are also limitations to using Cmpd 101 in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on Cmpd 101, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in other fields of research. Additionally, the development of new formulations or delivery methods could improve the solubility and bioavailability of Cmpd 101, allowing for more effective use in lab experiments and potential clinical applications.
Scientific Research Applications
Cmpd 101 has been studied for its potential therapeutic applications in various fields of research, including neuroscience, cancer, and inflammation. In neuroscience, Cmpd 101 has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In cancer research, Cmpd 101 has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that Cmpd 101 has anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
properties
IUPAC Name |
1-[2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-13-5-4-6-14(16)15(13)19-12-11-18-10-9-17-7-2-3-8-17/h4-6H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDGASZCXNWETJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)OCCOCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{4-[4-(2-bromobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B4884022.png)
![ethyl 1-(3-chloro-4-hydroxybenzyl)-4-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4884036.png)
![1-{2-[4-(benzoylamino)phenyl]-2-oxoethyl}-4-methylquinolinium bromide](/img/structure/B4884046.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B4884056.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B4884057.png)
![6-amino-4-(5-bromo-2-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4884062.png)
![N-(2,5-dichlorophenyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B4884091.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B4884110.png)
![(2-aminoethyl){2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}amine](/img/structure/B4884116.png)
![3-{[(3-chloro-2-methylphenyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4884117.png)

![9,9-dimethyl-4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884124.png)